66‑Fold Higher SMARCA2 Affinity Compared to LM146 While Maintaining Equivalent PBRM1 BD5 Engagement
The target compound binds SMARCA2 with a Kd of 32 nM while retaining a PBRM1 BD5 Kd of 53 nM, both determined by BROMOscan LeadHunter assay [1]. In contrast, the published PBRM1‑selective probe LM146 exhibits a SMARCA2 Kd of 2100 nM and a PBRM1 BD5 Kd of 61 nM in the same assay platform [2]. This represents a 66‑fold enhancement in SMARCA2 affinity (32 nM vs. 2100 nM) for the target compound, while PBRM1 BD5 binding remains statistically equivalent (53 nM vs. 61 nM) [1][2].
| Evidence Dimension | SMARCA2 and PBRM1 BD5 bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | SMARCA2 Kd = 32 nM; PBRM1 BD5 Kd = 53 nM |
| Comparator Or Baseline | LM146: SMARCA2 Kd = 2100 nM; PBRM1 BD5 Kd = 61 nM |
| Quantified Difference | 66‑fold greater SMARCA2 affinity; PBRM1 BD5 affinity equivalent (1.15‑fold difference) |
| Conditions | BROMOscan LeadHunter assay, recombinant human bromodomains (unknown origin) |
Why This Matters
Researchers studying PBAF complex biology who require simultaneous engagement of both SMARCA2 and PB1 bromodomains cannot use LM146 alone; this compound provides the dual activity profile absent in LM146.
- [1] BindingDB. BDBM50628859 (ChEMBL5425250). Kd values for SMARCA2 (32 nM) and PBRM1 BD5 (53 nM) by BROMOscan LeadHunter assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50628859 View Source
- [2] Mélin L, et al. Design and Synthesis of LM146, a Potent Inhibitor of PB1 with an Improved Selectivity Profile over SMARCA2. ACS Omega. 2021;6(33):21327-21338. Kd values: SMARCA2 2100 nM, PB1(5) 61 nM. https://pubmed.ncbi.nlm.nih.gov/34471737/ View Source
